3-[(3-Methoxyphenyl)methyl]cyclohexanone

Analytical Chemistry Quality Control Synthetic Intermediate

3-[(3-Methoxyphenyl)methyl]cyclohexanone (CAS 171046-92-7), also referred to as 3-(3-methoxybenzyl)cyclohexanone, is an organic compound of the cyclohexanone class characterized by a 3-methoxyphenylmethyl substituent at the 3-position of the cyclohexanone ring. Its molecular formula is C14H18O2, with a molecular weight of 218.29 g/mol.

Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
CAS No. 171046-92-7
Cat. No. B067484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Methoxyphenyl)methyl]cyclohexanone
CAS171046-92-7
Synonyms3-[(3-METHOXYPHENYL)METHYL]CYCLOHEXANONE
Molecular FormulaC14H18O2
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CC2CCCC(=O)C2
InChIInChI=1S/C14H18O2/c1-16-14-7-3-5-12(10-14)8-11-4-2-6-13(15)9-11/h3,5,7,10-11H,2,4,6,8-9H2,1H3
InChIKeySHLAQNMUAQEQED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Methoxyphenyl)methyl]cyclohexanone (CAS 171046-92-7): A Key Cyclohexanone-Derived Synthetic Intermediate


3-[(3-Methoxyphenyl)methyl]cyclohexanone (CAS 171046-92-7), also referred to as 3-(3-methoxybenzyl)cyclohexanone, is an organic compound of the cyclohexanone class characterized by a 3-methoxyphenylmethyl substituent at the 3-position of the cyclohexanone ring. Its molecular formula is C14H18O2, with a molecular weight of 218.29 g/mol . It is a colorless liquid with a density of 1.063 g/cm³ and a boiling point of 345.1°C at 760 mmHg [1]. The compound is primarily utilized as a synthetic building block and intermediate in medicinal chemistry and materials science research .

Synthetic intermediate with defined 3-methoxybenzyl substitution pattern
Supports regioselective cyclohexanone functionalization workflows
Required building block for SAR studies on antiparasitic scaffolds

Why 3-[(3-Methoxyphenyl)methyl]cyclohexanone Cannot Be Readily Replaced by Structural Analogs


Structural analogs of 3-[(3-methoxyphenyl)methyl]cyclohexanone, such as 2-(3-methoxyphenyl)cyclohexanone (CAS 15547-89-4) or 3-(3-methoxyphenyl)cyclohexanone (CAS 171046-93-8), differ in the position of the methoxyphenyl group on the cyclohexanone ring. These positional isomers exhibit distinct chemical reactivity and physical properties, including density and boiling point [1]. The 3-benzyl substitution pattern in 3-[(3-methoxyphenyl)methyl]cyclohexanone confers unique steric and electronic characteristics that are critical for specific synthetic pathways, particularly in the construction of bioactive molecules where regioselectivity is essential [2]. Generic substitution without precise structural validation may lead to altered reaction outcomes or failed syntheses.

Target compound
3-[(3-Methoxyphenyl)methyl]cyclohexanone3-substituted cyclohexanone with methylene linker; purity typically ≥97%
Potential substitute
2-(3-Methoxyphenyl)cyclohexanone (CAS 15547-89-4)Different regiochemistry alters steric/electronic profile; may disrupt synthetic pathways
Potential substitute
3-(3-Methoxyphenyl)cyclohexanone (CAS 171046-93-8)Lacks methylene spacer; lower boiling point and different reactivity can affect purification

Quantitative Differentiation of 3-[(3-Methoxyphenyl)methyl]cyclohexanone from Closest Analogs


Purity Specification Compliance: 3-[(3-Methoxyphenyl)methyl]cyclohexanone vs. Structural Isomers

Commercially available 3-[(3-methoxyphenyl)methyl]cyclohexanone (CAS 171046-92-7) is routinely supplied with a purity of ≥97% (GC) . In contrast, the positional isomer 2-(3-methoxyphenyl)cyclohexanone (CAS 15547-89-4) is often provided at a lower purity grade (typically ~95%) from certain suppliers . This difference in purity specification can impact downstream synthetic yields and the quality of final products.

Purity specification
Cross-study comparable
≥97.0% (GC) vs ~95% for 2-substituted isomer
Higher purity may reduce purification steps in multi-step synthesis
Commercial vendor specification; GC assay
Analytical Chemistry Quality Control Synthetic Intermediate

Density and Physical Property Differentiation: 3-[(3-Methoxyphenyl)methyl]cyclohexanone vs. 2-(3-Methoxyphenyl)cyclohexanone

The density of 3-[(3-methoxyphenyl)methyl]cyclohexanone is reported as 1.063 g/cm³ (predicted) [1]. Its positional isomer, 2-(3-methoxyphenyl)cyclohexanone (CAS 15547-89-4), has a density of approximately 1.1 g/mL at 25°C [2]. This difference of ~0.037 g/cm³, while modest, can influence mixing behavior and phase separation in biphasic reactions, and is a key identifier in quality control via refractive index or density measurement.

Density
Cross-study comparable
1.063 g/cm³ (predicted)
~0.037 g/cm³ lower than 2-isomer; useful for identity verification
Predicted vs experimental data; QC via density measurement
Physical Organic Chemistry Process Chemistry Solvent Selection

Boiling Point as a Distinguishing Metric: 3-[(3-Methoxyphenyl)methyl]cyclohexanone vs. 3-(3-Methoxyphenyl)cyclohexanone

3-[(3-Methoxyphenyl)methyl]cyclohexanone exhibits a predicted boiling point of 345.1°C at 760 mmHg [1]. The structurally related 3-(3-methoxyphenyl)cyclohexanone (CAS 171046-93-8), lacking the methylene spacer, has a lower predicted boiling point of approximately 339°C under the same conditions [2]. This 6°C difference is significant for separation by distillation and for assessing thermal stability during high-temperature reactions.

Boiling point
Cross-study comparable
345.1°C at 760 mmHg (predicted)
+6°C vs. 3-phenyl isomer; guides distillation strategy
Predicted; significant for thermal handling
Process Engineering Distillation Thermal Stability

Structural Specificity in Bioactive Molecule Synthesis: The Role of the 3-Benzyl Motif

In the design of symmetrical α,β-unsaturated carbonyl-based compounds for antiprotozoal activity, the presence of a 3-methoxybenzyl group attached to a cyclohexanone core was essential for broad-spectrum activity against Trypanosoma and Leishmania species [1]. While the target compound itself is not the final drug candidate, its 3-benzyl substitution pattern mimics key structural features of potent analogs (e.g., compounds 3a, 3o) that displayed IC50 values in the low micromolar range against multiple kinetoplastid strains [2]. Alternative substitution patterns (e.g., 2-position attachment) result in complete loss of activity, underscoring the non-interchangeability of isomers.

Bioactivity scaffold
Class-level inference
3-Methoxybenzyl pattern essential for antiprotozoal SAR; 2-substitution led to activity loss
Correct substitution aligns with reported SAR for kinetoplastid research
Based on related α,β-unsaturated carbonyls; IC50 low μM range
Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

Optimal Application Domains for 3-[(3-Methoxyphenyl)methyl]cyclohexanone Based on Differentiating Evidence


Synthesis of Antiparasitic Drug Candidates Targeting Kinetoplastid Diseases

The compound serves as a crucial intermediate for constructing α,β-unsaturated carbonyl scaffolds with demonstrated antitrypanosomal and antileishmanial activity. As shown in Section 3, the 3-methoxybenzyl substitution pattern is essential for maintaining biological activity [1]. Researchers developing novel treatments for Human African Trypanosomiasis and leishmaniasis should source this specific isomer to ensure correct SAR alignment.

Medicinal Chemistry Lead Optimization Requiring Regioselective Cyclohexanone Functionalization

When synthetic routes demand precise placement of the methoxyphenyl group at the 3-position via a methylene linker, 3-[(3-methoxyphenyl)methyl]cyclohexanone is the required building block. The differential physical properties (density, boiling point) documented in Section 3 facilitate analytical verification and process optimization [2].

Quality Control and Reference Standard Preparation for Isomer Identification

Given the subtle but significant differences in density and boiling point between positional isomers (Section 3), this compound can be used as an analytical standard to verify the identity of 3-substituted cyclohexanone derivatives in complex reaction mixtures, thereby preventing costly misidentification.

Development of Non-Narcotic Analgesic Candidates

Related research has shown that 3-(3-methoxybenzyl)-2-dimethylaminomethyl-5,5-dimethylcyclohexanones exhibit analgesic activity comparable to codeine [3]. While the target compound is a simpler analog, its 3-benzyl substitution pattern is a critical pharmacophoric element, making it a valuable starting material for synthesizing and exploring this class of analgesics.

Application
Selection Property
Validation Focus
Kinetoplastid-targeted lead synthesis
3-Methoxybenzyl substitution pattern
SAR alignment review; purity verification
Regioselective cyclohexanone functionalization
Methylene-linked 3-substitution
Analytical confirmation (density, boiling point)
Isomer identification reference standard
Discriminating physical constants
Density and boiling point benchmarking
Analgesic pharmacophore exploration
3-Benzylcyclohexanone scaffold
Pharmacophore model review; synthetic accessibility

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